1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Description

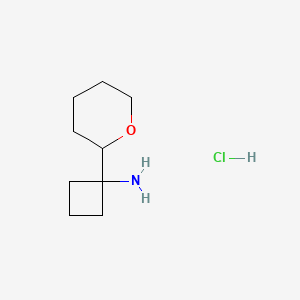

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(oxan-2-yl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c10-9(5-3-6-9)8-4-1-2-7-11-8;/h8H,1-7,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEVFBXKUUPRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2(CCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089255-09-2 | |

| Record name | 1-(oxan-2-yl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride: Structure, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. It details the molecule's structural features, including its stereochemistry, and presents its physicochemical and spectroscopic properties. The document outlines a plausible synthetic pathway, discusses chemical reactivity and safe handling protocols, and explores its applications as a building block in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this specific chemical entity.

Introduction

This compound is a substituted cyclobutylamine derivative featuring a tetrahydropyran (oxane) ring. The cyclobutane motif is increasingly recognized in medicinal chemistry for its ability to introduce three-dimensionality and conformational rigidity into drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] The presence of the amine group provides a key functional handle for further chemical modification, while the tetrahydropyran (THP) group acts as a protecting group for the geminal amino alcohol functionality. The hydrochloride salt form typically enhances the compound's stability and aqueous solubility.[4][5] This guide will delve into the core scientific aspects of this molecule, providing field-proven insights for its application in research and development.

Molecular Structure and Stereochemistry

Chemical Structure Elucidation

The structure of this compound consists of a cyclobutane ring substituted at the C1 position with both an amine group and an oxan-2-yl group. The amine exists as an ammonium chloride salt.

-

Molecular Formula (Free Base): C₉H₁₇NO[6]

-

Key Structural Features:

-

Cyclobutane Core: A strained four-membered ring that imparts a rigid, puckered conformation.[2]

-

Quaternary Carbon: The C1 of the cyclobutane is a quaternary center, bonded to the amine, the oxane ring, and two other cyclobutane carbons.

-

Oxane (Tetrahydropyran) Group: A six-membered saturated heterocycle containing oxygen, attached via its C2 position.

-

Primary Amine (as Hydrochloride): A primary amine group (-NH₂) protonated by hydrochloric acid to form an ammonium salt (-NH₃⁺Cl⁻).

-

Analysis of Chiral Centers

A critical aspect of this molecule's structure is the presence of two chiral centers, which gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers).

-

C1 of the Cyclobutane Ring: This carbon is attached to four different groups (the amino group, the oxane ring, C2 of the cyclobutane, and C4 of the cyclobutane), making it a stereocenter.

-

C2 of the Oxane Ring: This carbon is an acetal carbon and is bonded to four different groups (the oxygen within the ring, C3 of the oxane, the cyclobutane ring, and a hydrogen atom), making it a second stereocenter.

The presence of two stereocenters means that four possible stereoisomers exist: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). The relative and absolute stereochemistry will significantly influence the molecule's biological activity and interaction with other chiral molecules, a crucial consideration in drug development.

Physicochemical and Spectroscopic Properties

Quantitative data for this specific compound is not widely available in public literature, reflecting its status as a specialized research chemical. However, based on its structure and data from similar compounds, we can predict its properties.

Table of Properties

| Property | Value (Predicted/Reported) | Source/Rationale |

| Molecular Formula | C₉H₁₇NO (Free Base) | PubChem[6] |

| Molecular Weight | 155.24 g/mol (Free Base) | PubChem[6] |

| 191.70 g/mol (HCl Salt) | Calculated | |

| Monoisotopic Mass | 155.13101 Da (Free Base) | PubChem[6] |

| XLogP3 (Predicted) | 0.8 | PubChem[6] |

| Physical Form | Likely a white to off-white solid. | Based on similar amine hydrochlorides.[7] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form increases polarity and water solubility.[5][7] |

| Storage | Store in a cool, dry place, tightly sealed, under an inert atmosphere. | Standard for amine salts.[7][8] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum would be complex due to the two rings and stereocenters. Key signals would include:

-

A broad singlet for the -NH₃⁺ protons.

-

Multiplets for the cyclobutane ring protons.

-

A characteristic multiplet for the anomeric proton (O-CH-N) on the oxane ring.

-

A series of multiplets for the remaining methylene protons on the oxane ring.

-

-

¹³C NMR: Expected signals would correspond to the 9 distinct carbon atoms in the structure, with the quaternary carbon of the cyclobutane and the anomeric carbon of the oxane ring being key identifiers.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching from the ammonium group (broad, ~2400-3000 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-O stretching from the ether linkage in the oxane ring (~1050-1150 cm⁻¹).

-

Mass Spectrometry: The mass spectrum (e.g., ESI+) would show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 156.13829.[6]

Synthesis and Purification

Retrosynthetic Analysis

The synthesis can be envisioned starting from cyclobutanone. A key transformation is the Strecker synthesis or a related cyanation/reduction pathway. The THP group is not installed directly but is formed as a consequence of the reaction mechanism involving 1-aminocyclobutanol and dihydropyran. A more plausible route involves the addition of a protected amine equivalent to cyclobutanone.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

A plausible synthesis involves the reaction of cyclobutanone with a cyanide source and an ammonium salt, followed by subsequent steps. A more direct and modern approach would be a Grignard reaction.[9]

Step 1: Synthesis of 1-aminocyclobutanecarbonitrile

-

To a solution of cyclobutanone in aqueous ethanol, add ammonium chloride followed by potassium cyanide.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress is monitored by TLC.

-

Rationale: This is a classic Strecker synthesis. The ketone reacts with ammonia (from ammonium chloride) to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile.

Step 2: Hydrolysis to 1-aminocyclobutanecarboxylic acid

-

The crude aminonitrile is subjected to strong acidic hydrolysis (e.g., with concentrated HCl) under reflux.

-

Rationale: The nitrile group is hydrolyzed to a carboxylic acid.

Step 3: Reduction to 1-aminocyclobutane methanol

-

The amino acid is protected (e.g., as a Boc derivative).

-

The protected amino acid is then reduced using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF.

-

The protecting group is removed.

-

Rationale: LAH reduces the carboxylic acid to a primary alcohol.

Step 4: Formation of the THP-protected final compound

-

The resulting 1-aminocyclobutane methanol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid).

-

The final product is then treated with HCl in a suitable solvent (e.g., ether or dioxane) to precipitate the hydrochloride salt.

-

Rationale: The reaction between an alcohol and DHP in the presence of acid forms the tetrahydropyranyl (THP) ether, which in this intramolecular case forms the target bicyclic structure.

Purification and Characterization Workflow

Caption: General workflow for purification and characterization.

Chemical Reactivity and Handling

Stability and Storage

The hydrochloride salt is expected to be a stable, crystalline solid.[7] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[8][10] As an amine salt, it can be hygroscopic.

Key Reactions

-

Deprotection/Ring Opening: The THP group is an acetal, which is stable to bases but labile under acidic conditions. Treatment with aqueous acid can cleave the C-O bond, reverting the structure to a geminal amino alcohol derivative. This reactivity is crucial for its use as a protected building block.

-

N-Functionalization: After neutralization of the hydrochloride salt to the free amine, the primary amine group can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and sulfonylation, making it a versatile scaffold for building molecular diversity.

Safety and Toxicology Profile

-

Hazard Identification: While specific data for this compound is limited, similar amine hydrochlorides can cause skin and eye irritation. Inhalation of dust may irritate the respiratory tract.

-

Handling Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety goggles, gloves, and a lab coat.[8][10] Handling should occur in a well-ventilated area or a fume hood.[10]

-

First Aid Measures:

Applications in Medicinal Chemistry and Drug Discovery

The true value of 1-(Oxan-2-yl)cyclobutan-1-amine lies in its potential as a structural motif in drug design. The cyclobutane ring serves as a bioisostere for other groups (like phenyl rings or gem-dimethyl groups) and provides a rigid scaffold to orient functional groups in a specific 3D space.[1][3]

-

Scaffold for Novel Therapeutics: The rigid cyclobutane core can help lock a molecule into a bioactive conformation, potentially increasing its binding affinity for a biological target.[2] This is a sought-after property in the design of enzyme inhibitors and receptor ligands.

-

Improving Physicochemical Properties: The introduction of sp³-rich scaffolds like cyclobutane can improve properties such as solubility and metabolic stability while reducing planarity, which is often beneficial for oral bioavailability.[2][3]

-

Building Block for Combinatorial Chemistry: The primary amine handle allows for the straightforward attachment of this unique scaffold to various side chains, acids, and other chemical fragments, enabling the rapid generation of libraries of new chemical entities for high-throughput screening.

While there are no specific marketed drugs containing this exact fragment found in the search results, the utility of cyclobutane amines in general is well-documented in drug discovery programs, including inhibitors for targets like isocitrate dehydrogenase (IDH).[2]

Conclusion

This compound is a specialized chemical building block with significant potential for medicinal chemistry and drug discovery. Its key attributes include a conformationally rigid cyclobutane core, stereochemical complexity, and a synthetically versatile primary amine. While detailed experimental data is sparse, its structure allows for logical predictions of its properties, reactivity, and synthesis. For drug development professionals, this compound represents a valuable tool for creating novel, three-dimensional chemical matter with potentially superior pharmacological profiles.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available from: [Link]

-

A Premium Chemical Solution. (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride. Available from: [Link]

-

Al-Harrasi, A., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. Available from: [Link]

-

ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Georgia State University. Available from: [Link]

-

Wessjohann, L.A., et al. Cyclobutanes in Small-Molecule Drug Candidates. Chemistry – A European Journal. Available from: [Link]

-

Mykhailiuk, P.K. Efficient decagram-scale synthesis of (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutane-derived building blocks. Organic & Biomolecular Chemistry. Available from: [Link]

-

Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. Available from: [Link]

-

Chem-Impex. 1-Amino-cyclobutane carboxylic acid hydrochloride. Available from: [Link]

-

PubChem. 1-ethylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Zhu, C., et al. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-rearrangement cascade. Chemical Science. Available from: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. (1S,2S)-2-Aminocyclobutan-1-OL hydrochloride | 1820572-14-2 | Benchchem [benchchem.com]

- 5. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]

- 6. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]

- 7. narahaku.go.jp [narahaku.go.jp]

- 8. kishida.co.jp [kishida.co.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. enamine.enamine.net [enamine.enamine.net]

Technical Whitepaper: Physicochemical Profiling of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the strategic utilization of highly saturated, sp³-rich building blocks is paramount for developing selective and orally bioavailable therapeutics. 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride is a prime example of such a building block. This whitepaper provides an in-depth technical analysis of its molecular weight, empirical formula, and the physicochemical causality behind its structural design and salt selection.

Understanding the exact stoichiometric and mass spectrometric properties of this compound is critical for researchers engaged in synthetic scaling, assay development, and lead optimization.

Quantitative Physicochemical Characterization

The core identity of a pharmaceutical building block dictates its behavior in both synthetic workflows and biological assays. The compound exists fundamentally as a free base, but it is almost exclusively synthesized, stored, and utilized as a hydrochloride (HCl) salt.

The addition of the HCl molecule alters the empirical formula and molecular weight, which must be precisely accounted for during molarity calculations for in vitro screening.

Table 1: Comparative Physicochemical Data

| Parameter | Free Base | Hydrochloride Salt |

| Empirical Formula | C₉H₁₇NO | C₉H₁₈ClNO (or C₉H₁₇NO · HCl) |

| Exact Mass (Monoisotopic) | 155.1310 Da | 191.1077 Da |

| Molecular Weight | 155.24 g/mol | 191.70 g/mol |

| Physical State (Typical) | Viscous Oil | Crystalline Solid |

| Aqueous Solubility | Low | High |

| Atmospheric Stability | Prone to carbamate formation (CO₂ absorption) | Highly stable |

Data supported by compound registry standards [1].

Structural Rationale & Causality in Drug Design

The architecture of 1-(Oxan-2-yl)cyclobutan-1-amine is not arbitrary; it is engineered to solve specific pharmacokinetic challenges. As established by Lovering et al. in their seminal work on the [2], increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved clinical success rates by enhancing solubility and reducing off-target promiscuity.

-

The Cyclobutane Ring: The gem-disubstituted cyclobutane ring acts as a conformational restrictor. By locking the primary amine into a specific spatial vector, it minimizes the entropic penalty incurred upon binding to a target protein's active site.

-

The Oxane (Tetrahydropyran) Ring: This moiety introduces a localized dipole and a hydrogen-bond acceptor (the oxygen atom) while maintaining a largely lipophilic hydrocarbon core, allowing for fine-tuned modulation of the molecule's overall partition coefficient (LogP).

-

The Hydrochloride Salt Form: Low-molecular-weight primary amines are notoriously volatile and susceptible to oxidation. Converting the amine to an HCl salt [3], neutralizing its nucleophilicity, preventing degradation, and drastically improving aqueous solubility for biological assays.

Figure 1: Logical relationship between structural moieties and their physicochemical properties.

Experimental Methodology: Salt Formation Workflow

To ensure the integrity of the 191.70 g/mol molecular weight, the free base must be quantitatively converted to the hydrochloride salt. The following self-validating protocol utilizes differential solubility to drive the reaction to completion.

Protocol: Synthesis of the Hydrochloride Salt

Causality Note: Anhydrous diethyl ether (Et₂O) is explicitly chosen as the solvent. The free base is highly soluble in Et₂O, whereas the resulting ionic HCl salt is entirely insoluble. This forces the product to precipitate immediately, driving the reaction forward via Le Chatelier's principle and allowing for isolation without chromatography.

-

Dissolution: Dissolve 1.0 equivalent of 1-(Oxan-2-yl)cyclobutan-1-amine free base (155.24 g/mol ) in 10 volumes of anhydrous Et₂O under an inert nitrogen atmosphere.

-

Acidification: Place the reaction flask in an ice bath (0°C) to control the exothermic neutralization. Dropwise, add 1.1 equivalents of 2.0 M HCl in Et₂O.

-

Precipitation: Stir the mixture for 30 minutes. A white, crystalline precipitate of the hydrochloride salt will form rapidly.

-

Isolation: Isolate the solid via vacuum filtration using a sintered glass funnel. Wash the filter cake with cold anhydrous Et₂O to remove any unreacted free base.

-

Desiccation: Dry the crystalline solid under high vacuum at 40°C for 12 hours to remove residual solvent, yielding the pure C₉H₁₈ClNO compound.

Figure 2: Experimental workflow for the synthesis and analytical validation of the HCl salt.

Analytical Validation & Data Interpretation

Validating the molecular weight and formula of the synthesized salt requires orthogonal analytical techniques.

Protocol: LC-MS and ¹H-NMR Validation

-

Sample Preparation: Dissolve 1 mg of the synthesized salt in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

-

Mass Spectrometry (ESI+): Inject the sample into a UPLC-MS system operating in positive Electrospray Ionization (ESI+) mode.

-

Nuclear Magnetic Resonance (NMR): Dissolve 5 mg of the salt in Deuterated Dimethyl Sulfoxide (DMSO-d₆) for ¹H-NMR analysis.

Expert Data Interpretation (The Mass Spectrometry Pitfall): A common error in the mass spectrometric analysis of hydrochloride salts is the expectation of observing the intact salt mass (191.70 m/z). Because the non-covalent ionic bond dissociates instantly in the LC mobile phase, ESI+ will exclusively protonate the free amine.

Therefore, the expected MS peak is [M+H]⁺ at m/z 156.24 , corresponding to the protonated free base (C₉H₁₈NO⁺). The chloride counterion (Cl⁻) is entirely transparent in positive ion mode. The presence of the HCl salt is instead confirmed via ¹H-NMR in DMSO-d₆, where the protonated amine (-NH₃⁺) will appear as a distinct, broad integration of 3 protons downfield (typically between 7.5–8.5 ppm), confirming the salt stoichiometry.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 115073972, 1-(oxan-2-yl)cyclobutan-1-amine. PubChem.[Link]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH / VHCA. (Review referenced via ACS).[Link]

solubility data for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride in water

Technical Assessment: Aqueous Solubility Profile of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride

Executive Summary

Compound: this compound CAS Registry: 137838085 (PubChem CID) Solubility Classification: High Aqueous Solubility (Predicted) [1]

Status of Public Data: Specific experimental thermodynamic solubility values for this proprietary building block are not currently published in open-access peer-reviewed literature.

Technical Assessment: Based on Structure-Property Relationship (SPR) analysis of the pharmacophore—comprising a hydrophilic primary amine hydrochloride salt, a polar tetrahydropyran (oxane) ether ring, and a compact cyclobutane scaffold—this compound is assessed to be highly water-soluble (>50 mg/mL) .[1]

This guide provides the structural justification for this assessment and details a self-validating experimental protocol for researchers to empirically determine the exact solubility limit, a critical step for formulation and bioavailability studies.

Physicochemical Analysis & Solubility Prediction

To understand the solubility behavior of this molecule without a datasheet, we must analyze the competition between its hydrophilic and lipophilic domains.

| Structural Domain | Chemical Nature | Impact on Aqueous Solubility |

| Primary Amine (HCl Salt) | Ionic ( | Major Enhancer. The ionic headgroup forms strong ion-dipole interactions with water.[1] |

| Oxan-2-yl (Tetrahydropyran) | Cyclic Ether | Moderate Enhancer. The oxygen atom acts as a Hydrogen Bond Acceptor (HBA), increasing polarity compared to a carbocycle.[1] |

| Cyclobutane Ring | Aliphatic Cycle | Minor Detractor. Adds lipophilicity, but the small |

Prediction Model:

-

Free Base: The neutral amine would exhibit moderate solubility due to the ether oxygen but might be limited by the hydrocarbon skeleton.

-

Hydrochloride Salt: Protonation of the amine (pKa

10.8) creates a cationic species. For small molecules ( -

Risk Factor: Hygroscopicity. Amine HCl salts with ether linkages are prone to absorbing atmospheric moisture. Handling in a desiccated environment is recommended.[2]

Experimental Protocol: Thermodynamic Solubility Determination

Workflow Visualization

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility.

Step-by-Step Methodology

Reagents:

-

Deionized Water (Milli-Q quality).[1]

-

Standard Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

-

Critical: Do not use Chloride-containing buffers (like PBS) if assessing the "Common Ion Effect" specifically, although for general screening, standard buffers suffice.

Procedure:

-

Saturation: Place 10–20 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add solvent in 250 µL increments.

-

Observation: If the solid dissolves immediately, the solubility is very high (>40 mg/mL). Add more solid until a visible suspension persists.

-

-

Agitation: Cap tightly. Shake or stir at 25°C ± 1°C for 24 hours.

-

Note: For HCl salts, 24 hours is usually sufficient. 48 hours is safer to rule out gel formation.

-

-

Separation:

-

Filtration: Use a syringe filter (0.45 µm PVDF or PTFE). Pre-saturate the filter with 100 µL of the solution to prevent drug loss due to filter adsorption.

-

Centrifugation: Alternatively, spin at 10,000 rpm for 10 minutes.

-

-

Quantification (HPLC):

-

Dilute the supernatant (e.g., 1:100) with mobile phase to bring it into the linear dynamic range of the detector.

-

Inject onto a C18 column. Detect at 210 nm (low wavelength required as the molecule lacks a strong chromophore).

-

Data Interpretation & Causality

When analyzing your results, three specific phenomena will dictate the solubility profile of this amine salt.

The pH-Solubility Profile

The solubility of 1-(Oxan-2-yl)cyclobutan-1-amine will be pH-dependent.[1]

-

pH < pKa (Acidic/Neutral): The molecule remains protonated (

). Solubility is maximal (intrinsic solubility of the salt). -

pH > pKa (Basic): The molecule deprotonates to the free base (

). Solubility will drop precipitously to the intrinsic solubility of the neutral organic molecule. -

Caution: Since the pKa is likely ~10.8, the compound will remain soluble across the entire physiological range (pH 1.2 – 7.4). You will only see precipitation at extremely high pH (>10).

The Common Ion Effect

Since this is a Hydrochloride (HCl) salt, the presence of excess Chloride ions (

-

Scenario: Dissolving the compound in 0.1 M HCl (pH 1.2) or Saline (0.9% NaCl).

-

Mechanism: According to the solubility product principle (

), adding external -

Result: Solubility in 0.1 M HCl may be lower than in pure water.

Equilibrium Visualization

Figure 2: Equilibrium dynamics affecting the solubility of the Hydrochloride salt.

References

-

PubChem. this compound (Compound Summary).[1] National Library of Medicine. Available at: [Link][1]

- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

-

NIST Chemistry WebBook. Cyclobutanamine (Analogous Structure Data). National Institute of Standards and Technology.[3][4] Available at: [Link][1]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][6] Advanced Drug Delivery Reviews. (Authoritative source on HCl salt behavior).

Sources

- 1. O-(Tetrahydropyran-2-yl)hydroxylamine | C5H11NO2 | CID 5142091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Cyclobutylamine [webbook.nist.gov]

- 4. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Technical Safety & Handling Monograph: 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Executive Summary & Chemical Identity[1][2][3]

This guide serves as a comprehensive safety and handling protocol for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride . As a specialized building block frequently used in Fragment-Based Drug Discovery (FBDD) to introduce

Note on Data Availability: As a novel research intermediate, empirical toxicological data is sparse. This guide utilizes Structure-Activity Relationship (SAR) analysis and the Precautionary Principle to establish safety protocols.

Chemical Structure & Identifiers[2][4][5][6][7]

| Property | Detail |

| IUPAC Name | 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine hydrochloride |

| Common Name | 1-(Oxan-2-yl)cyclobutan-1-amine HCl |

| Molecular Formula | |

| Molecular Weight | ~191.70 g/mol (Salt); ~155.24 g/mol (Free Base) |

| Physical State | Solid (Powder or Crystalline) |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents ( |

| Key Functionalities | Primary Amine (Basic/Nucleophilic), Cyclic Ether (THP), Cyclobutane (Strained Ring) |

Predictive Hazard Identification (SAR Analysis)

In the absence of full REACH registration data, we categorize hazards based on the functional moiety profile. The hydrochloride salt form significantly mitigates volatility but increases hygroscopicity.

GHS Classification (Predicted)

Based on analogous primary amine hydrochlorides (e.g., cyclobutanamine HCl).

| Hazard Class | Category | Hazard Statement | Mechanism |

| Acute Toxicity (Oral) | Cat.[1][2] 4 | H302: Harmful if swallowed.[1][2][3][4] | Bioavailability of primary amines; potential CNS effects. |

| Skin Corrosion/Irritation | Cat.[1][5] 2 | H315: Causes skin irritation.[1][4] | Acidic nature of HCl salt upon hydrolysis on moist skin. |

| Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][3] | Direct interaction with mucous membranes; pH shock. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[4] | Inhalation of dust/aerosols.[5][2][3][6] |

Critical Stability Hazards

-

Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, leading to deliquescence. This alters stoichiometry in precise synthesis.

-

Thermal Strain: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While generally stable at room temperature, avoid temperatures >150°C to prevent ring-opening decomposition.

-

Peroxide Potential: The oxane (tetrahydropyran) ring is a cyclic ether. While the solid salt form is resistant to autoxidation, long-term storage in air could theoretically favor peroxide formation if the free base is generated in situ.

Operational Handling Framework

This section details the "Defense-in-Depth" strategy for handling this compound.

Engineering Controls & Containment

Decision Logic: The choice of containment depends on the operation scale and physical state (solid vs. solution).

Figure 1: Risk Assessment Workflow for Handling Novel Amine Salts. High-contrast nodes indicate critical decision points.

Protocol: Safe Weighing & Transfer

Objective: Prevent inhalation exposure and moisture contamination.

-

Environment: Perform all weighing in a chemical fume hood or glovebox.

-

Anti-Static Measures: Use an anti-static gun if the powder is fluffy/electrostatic to prevent aerosolization.

-

Transfer:

-

Use a disposable spatula.

-

Transfer directly into a tared vial.

-

Do not return excess material to the stock container (prevents cross-contamination and hydrolysis).

-

-

Inerting: Flush the headspace of the stock container with Argon or Nitrogen before resealing. Tape the cap with Parafilm to ensure a moisture barrier.

Emergency Response Protocols

Every researcher must verify the location of the safety shower and spill kit before opening the vial.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Mechanism: HCl salts can hydrolyze in the lungs, causing chemical pneumonitis.

-

Skin Contact: Brush off loose particles before washing. Rinse with soap and water for 15 minutes.[3][4] Why? Adding water to a large mass of amine HCl on the skin can create a concentrated acidic solution; brushing first reduces the load.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][4] Remove contact lenses if present.[1][5][7][3]

Spill Management Workflow

Figure 2: Emergency Spill Response Logic. Note the distinction between dry and wet spill protocols to minimize aerosolization.

Storage & Stability

-

Temperature: Refrigerate (

). -

Atmosphere: Store under inert gas (Argon preferred).

-

Incompatibilities:

-

Strong Oxidizers: Risk of exothermic reaction.

-

Strong Bases: Liberates the free amine, which may be volatile and prone to oxidation.

-

Acid Chlorides/Anhydrides: Will react rapidly (acylation).

-

Disposal & Environmental Impact[7][14]

Ecological Note: As a quaternary carbon-containing amine, biodegradability is predicted to be low. Do not release into drains.[3]

Disposal Protocol:

-

Solid Waste: Dissolve in a combustible solvent (e.g., methanol) and package for high-temperature incineration equipped with a scrubber (to handle NOx and HCl emissions).

-

Aqueous Waste: Adjust pH to neutral (7-8) before disposal into aqueous waste streams intended for professional treatment.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 115073972. Retrieved March 5, 2026 from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Guidance on the labeling of amine hydrochlorides. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Therapeutic Potential of 1-(Oxan-2-yl)cyclobutan-1-amine Derivatives

This technical guide details the therapeutic potential, chemical architecture, and synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine) and its derivatives.

This scaffold represents a strategic bioisostere in modern medicinal chemistry, primarily utilized to modulate lipophilicity (LogP) and restrict conformational entropy in drug candidates targeting Histamine H3 receptors (CNS disorders) and potentially NMDA receptors (Depression/Pain).

A Technical Guide for Drug Discovery & Development

Executive Summary: The Strategic Scaffold

The 1-(Oxan-2-yl)cyclobutan-1-amine moiety is a high-value pharmacophore designed to replace traditional lipophilic cyclic amines (e.g., 1-phenylcyclohexylamine, adamantane-1-amine) in drug discovery.

By fusing a cyclobutane ring (rigid, small footprint) with an oxan-2-yl (tetrahydropyran-2-yl) group (polar, metabolic stability), this scaffold offers three distinct advantages over legacy structures:

-

Lipophilicity Modulation: The oxane ring lowers LogP compared to phenyl or cyclohexyl rings, improving aqueous solubility and reducing non-specific protein binding while maintaining blood-brain barrier (BBB) permeability.

-

Conformational Locking: The cyclobutane ring restricts the rotational freedom of the amine and the oxane substituent, locking the pharmacophore into a bioactive conformation favored by specific GPCRs (e.g., H3) and ion channels.

-

Metabolic Stability: The ether linkage in the oxane ring is generally more resistant to oxidative metabolism (CYP450) than electron-rich aromatic rings, potentially extending the half-life (

) of the parent drug.

Primary Therapeutic Applications:

-

Neurology (CNS): Histamine H3 Receptor Antagonists (Narcolepsy, ADHD, Alzheimer's).

-

Psychiatry: Rapid-acting Antidepressants (NMDA Receptor modulation).

-

Oncology: Solubilizing motifs for Kinase Inhibitors (e.g., MNK/MEK pathways).

Chemical Architecture & Pharmacophore Analysis

Structural Breakdown

The molecule consists of a primary amine and a tetrahydropyran-2-yl group geminally substituted at the C1 position of a cyclobutane ring.

-

Core: Cyclobutane (C4H8). Provides a rigid spacer with defined bond angles (~88° puckered), distinct from the chair conformation of cyclohexane.

-

Substituent A: Primary Amine (-NH2). A canonical hydrogen bond donor/acceptor, critical for ionic interactions with receptor aspartate residues (e.g., Asp3.32 in GPCRs).

-

Substituent B: Oxan-2-yl (Tetrahydropyran). Acts as a bioisostere for a phenyl ring or a cyclohexyl ring. The oxygen atom at position 1 of the oxane ring acts as a weak hydrogen bond acceptor.

Stereochemical Considerations

Unlike the symmetrical 4-oxanyl isomer, the 2-oxanyl substitution introduces chirality.

-

Chiral Center 1: C2 of the oxane ring.

-

Chiral Center 2: C1 of the cyclobutane ring (if the other cyclobutane carbons are asymmetrically substituted).

Note: In the core scaffold 1-(oxan-2-yl)cyclobutan-1-amine, C1 of the cyclobutane is prochiral unless the cyclobutane ring itself bears further substitution. However, the C2 of the oxane is a defined stereocenter. Enantioselective synthesis is crucial, as the

Caption: Structural decomposition of the scaffold highlighting its functional roles in ligand-receptor binding.

Therapeutic Applications & Mechanism of Action

Histamine H3 Receptor Antagonists (Cognitive Disorders)

The most documented utility of cyclobutyl amine derivatives is in the development of H3 receptor antagonists/inverse agonists .

-

Mechanism: Blockade of presynaptic H3 autoreceptors enhances the release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex.

-

Role of Scaffold: The cyclobutane-amine motif serves as the "linker" and "basic head" group. The oxane ring provides the necessary lipophilicity to cross the BBB without the toxicity risks associated with highly aromatic compounds.

-

Clinical Indication: Narcolepsy (e.g., Pitolisant analogs), ADHD, and cognitive deficits in Schizophrenia.

NMDA Receptor Modulation (Depression & Pain)

Cyclic amines (e.g., Ketamine, Memantine) are classic NMDA receptor blockers.

-

Hypothesis: 1-(Oxan-2-yl)cyclobutan-1-amine derivatives may act as trapping open-channel blockers of the NMDA receptor.

-

Advantage: The substitution of the phenyl ring (found in PCP/Ketamine) with an oxane ring attenuates the "psychotomimetic" side effects (hallucinations) while retaining analgesic and antidepressant efficacy. This is a known strategy in "dissociative" medicinal chemistry to improve the therapeutic index.

Kinase Inhibitors (Oncology)

In kinase drug discovery (e.g., MNK1/2, MEK), solubility is a persistent challenge.

-

Application: This amine is used as a Solvent Front Binder . It is attached to the core kinase inhibitor scaffold (e.g., via an amide bond) to project into the solvent channel, improving solubility (via the ether oxygen and amine) and metabolic stability.

Experimental Protocols (Self-Validating)

Synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine

Rationale: Direct nucleophilic addition to a cyclobutane precursor is difficult due to ring strain. The preferred route utilizes a nitrile intermediate.

Step-by-Step Methodology:

-

Precursor Preparation: Start with Cyclobutanecarbonitrile .

-

Lithiation: Cool a solution of 2-bromotetrahydropyran in dry THF to -78°C. Add t-BuLi (2.2 eq) to generate the 2-lithiotetrahydropyran species.

-

Critical Control: Temperature must be maintained < -70°C to prevent decomposition of the lithio-ether.

-

-

Nucleophilic Attack: Add Cyclobutanecarbonitrile dropwise. The lithiated species attacks the nitrile carbon.

-

Imine Hydrolysis/Reduction:

-

Route A (Ketone): Quench with acid to form the ketone (1-(oxan-2-yl)cyclobutan-1-one), then Reductive Amination with NH4OAc/NaCNBH3.

-

Route B (Direct Reduction): Treat the intermediate imine with LiAlH4 or NaBH4 to yield the primary amine directly.

-

-

Purification: Acid-base extraction. The amine is basic; extract into 1M HCl, wash organics, basify aqueous layer with NaOH, extract into DCM.

| Reagent | Equivalents | Conditions | Critical Parameter |

| 2-Br-Tetrahydropyran | 1.0 | THF, -78°C | Anhydrous conditions |

| t-Butyllithium | 2.2 | -78°C, 30 min | Pyrophoric handling |

| Cyclobutanecarbonitrile | 1.1 | -78°C to RT | Slow addition |

| LiAlH4 | 1.5 | Reflux, 2h | Complete reduction |

In Vitro H3 Receptor Binding Assay

Rationale: To validate the affinity of the derivative.

-

Cell Line: HEK-293 cells stably expressing human Histamine H3 receptor.

-

Radioligand: [3H]-N-alpha-methylhistamine (NAMH).

-

Protocol:

-

Incubate cell membranes (20 µg protein) with [3H]-NAMH (1 nM) and varying concentrations of the test compound (

to -

Non-specific binding determined by 10 µM Thioperamide.

-

Incubate for 60 min at 25°C.

-

Filter through GF/B filters, wash with ice-cold buffer.

-

Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis: Calculate

and

Comparative Data Analysis

Table 1: Physicochemical Comparison of Cyclic Amine Scaffolds

| Scaffold | LogP (Calc) | tPSA (Ų) | Rotatable Bonds | BBB Penetration | Metabolic Risk |

| 1-(Oxan-2-yl)cyclobutan-1-amine | 1.2 - 1.5 | 35.0 | 2 | High | Low (Ether stable) |

| 1-Phenylcyclohexylamine (PCA) | 2.8 - 3.1 | 26.0 | 1 | High | High (Aromatic hydroxylation) |

| 1-(Aminomethyl)cyclohexane (Gabapentin core) | 0.5 - 1.0 | 63.0 (Acid) | 3 | Low (requires transporter) | Low |

| Adamantane-1-amine | 2.4 | 26.0 | 0 | High | Low |

Interpretation: The Oxan-2-yl/Cyclobutane scaffold occupies a "Goldilocks" zone—lipophilic enough for passive diffusion across the BBB, but polar enough (due to the ether oxygen) to reduce the risk of phospholipidosis and rapid hepatic clearance often seen with purely carbocyclic amines.

Future Outlook & Optimization

Researchers should focus on stereoselective synthesis of the (2S)-oxan-2-yl isomer, as biological systems often discriminate sharply between ether enantiomers. Further derivatization at the amine nitrogen (e.g., alkylation, sulfonylation) can tune the selectivity between H3, NMDA, and Sigma receptors.

References

-

PubChem. (n.d.). 1-(Oxan-2-yl)cyclobutan-1-amine. National Library of Medicine. Retrieved from [Link]

- Cowart, M. D., et al. (2008). Cyclobutyl amine derivatives. European Patent EP1888523B1. European Patent Office.

-

Array BioPharma Inc. (2017).[1] Novel hydrogen sulfate salt. U.S. Patent US9562017B2. United States Patent and Trademark Office. Retrieved from

-

Haufe, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449–1484. Retrieved from [Link]

Sources

Technical Guide: Design, Synthesis, and Application of Oxan-2-yl Cyclobutane Amines

Executive Summary

The integration of saturated heterocycles with strained carbocycles represents a frontier in modern medicinal chemistry. Oxan-2-yl cyclobutane amines (specifically 1-(oxan-2-yl)cyclobutan-1-amine and its derivatives) are emerging high-value scaffolds that combine the metabolic stability of the tetrahydropyran (oxan) ring with the conformational restriction of the cyclobutane core.

This guide provides a technical analysis of this motif, focusing on the gem-disubstituted architecture where the amine and the oxanyl group share a quaternary carbon. This structural arrangement offers a unique vector for drug design, functioning as a metabolically robust bioisostere for sterically hindered amines and spirocyclic systems.

Part 1: Structural Analysis & Pharmacophore Properties

The Gem-Disubstituted Quaternary Core

The defining feature of the 1-(oxan-2-yl)cyclobutan-1-amine scaffold is the quaternary carbon at position 1 of the cyclobutane ring. This creates a "spiro-like" steric environment without the complexity of a true spirocycle.

-

Conformational Locking: The cyclobutane ring (puckered conformation, ~25-35°) restricts the rotation of the amine and the oxanyl group. This reduces the entropic penalty upon binding to a protein target.

-

Metabolic Blockade: The quaternary center eliminates the presence of abstractable

-protons adjacent to the amine, a common site for metabolic degradation (N-dealkylation) by Cytochrome P450 enzymes. -

Lipophilicity Modulation: The oxan-2-yl group (tetrahydropyran) serves as a polar, non-basic lipophilic spacer. It lowers LogP compared to a cyclohexyl equivalent (due to the ether oxygen) while maintaining bulk.

Stereochemical Considerations

The 1-(oxan-2-yl)cyclobutan-1-amine molecule possesses a chiral center at the C2 position of the oxan ring.

-

Chirality: The C2-oxanyl center makes the molecule chiral.

-

Diastereomers: If the cyclobutane ring is further substituted (e.g., at C3), diastereomers (cis/trans) will exist relative to the oxanyl group.

| Property | Value/Description | Impact on Drug Design |

| Hybridization | sp³ (Quaternary Core) | Increases Fsp³ fraction; correlates with higher clinical success. |

| H-Bonding | 1 Donor (NH₂), 1 Acceptor (O) | Balanced profile for solubility and permeability. |

| Metabolic Liability | Low | Quaternary C blocks |

| pKa (Amine) | ~9.5 - 10.5 | Typical primary aliphatic amine; suitable for salt formation. |

Part 2: Synthetic Methodologies

Synthesizing sterically hindered, gem-disubstituted amines requires specific strategies to overcome nucleophilic repulsion and elimination side reactions.

Route A: Nucleophilic Addition & Ritter Reaction (Recommended)

This is the most robust pathway for generating the quaternary amine center. It utilizes the polarity of the oxan ring and the strain of the cyclobutanone.

-

Nucleophilic Addition: 2-Lithiotetrahydropyran (generated via lithiation of dihydropyran or trans-metalation of 2-stannyltetrahydropyran) adds to cyclobutanone.

-

Ritter Reaction: The resulting tertiary alcohol is treated with a nitrile (e.g., chloroacetonitrile or HCN equivalent) under acidic conditions. The strained cyclobutane ring stabilizes the intermediate carbocation (or the reaction proceeds via an

-like mechanism favored by the oxanyl oxygen's inductive effect? Correction: The oxanyl oxygen is electron-withdrawing, destabilizing the cation, but the cyclobutane strain release can drive ring expansion if not controlled. However, Ritter conditions are standard for tertiary alcohols.) -

Hydrolysis: The resulting amide is cleaved to yield the free amine.

Route B: Dialkylation of Nitriles

A scalable route avoiding organolithium reagents at the final step.

-

Starting Material: (Tetrahydropyran-2-yl)acetonitrile.

-

Cyclization: Double alkylation with 1,3-dibromopropane using a strong base (NaH or LiHMDS).

-

Functional Group Interconversion: The resulting nitrile is hydrolyzed to the amide and subjected to Hofmann rearrangement, or directly reduced (though reduction yields the aminomethyl derivative, not the amine directly on the ring). Therefore, Hofmann or Curtius rearrangement of the acid is required to get the amine on the quaternary carbon.

Visualization of Synthetic Logic

The following diagram illustrates the critical decision tree for synthesizing this scaffold.

Caption: Comparative synthetic routes for gem-disubstituted oxan-2-yl cyclobutane amines showing Nucleophilic Addition vs. Nitrile Dialkylation pathways.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Addition (Route A)

Target: 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Reagents:

-

Cyclobutanone (1.0 equiv)

-

Tetrahydropyran (THP) (precursor for lithiation)

-

n-Butyllithium (n-BuLi)

-

Chloroacetonitrile (for Ritter)

-

Sulfuric acid / Acetic acid

-

Thiourea (for chloroacetamide cleavage)

Step-by-Step Methodology:

-

Generation of 2-Lithiotetrahydropyran:

-

Note: Direct lithiation of THP is difficult. Use tributyl(oxan-2-yl)stannane transmetalation or 2-bromo-THP (unstable) if accessible. A practical alternative is using 2-(phenylsulfonyl)tetrahydropyran followed by reductive lithiation (Li/naphthalene).

-

Alternative: Use dihydro-2H-pyran . Treat with t-BuLi (careful control) or use the Shapiro reaction equivalent if starting from a lactone-derived hydrazone (complex).

-

Recommended Lab Scale: Use the commercially available 2-lithio-tetrahydropyran equivalent generated from 2-(tributylstannyl)tetrahydropyran and n-BuLi at -78°C in THF.

-

-

Addition to Cyclobutanone:

-

Cool the solution of 2-lithio-THP (-78°C) under Argon.

-

Add Cyclobutanone (1.0 equiv) dropwise in THF.

-

Stir at -78°C for 1 h, then warm to 0°C.

-

Quench with sat. NH₄Cl. Extract with EtOAc.

-

Purify 1-(oxan-2-yl)cyclobutan-1-ol via silica gel chromatography.

-

-

Ritter Reaction (Amine Installation):

-

Dissolve the tertiary alcohol in glacial acetic acid.

-

Add Chloroacetonitrile (1.5 equiv).

-

Add conc. H₂SO₄ (1.5 equiv) dropwise at 0°C.

-

Warm to RT and stir for 12 h.

-

Pour into ice water. Neutralize with Na₂CO₃. Extract the chloroacetamide intermediate.

-

-

Deprotection:

-

Reflux the chloroacetamide with Thiourea (1.2 equiv) in Ethanol/Acetic acid (5:1) for 4 h (cleavage of chloroacetyl group).

-

Cool, concentrate, and basify with NaOH.

-

Extract free amine with DCM. Convert to HCl salt with 4M HCl in Dioxane.

-

Part 4: Medicinal Chemistry Applications[1][2][3]

Bioisosteric Replacement

This scaffold is a potent bioisostere for:

-

Cyclohexylamine: The oxan-cyclobutane combo mimics the volume of a cyclohexyl ring but with different electronic vectors and lower lipophilicity.

-

Gem-dimethyl groups: The cyclobutane ring provides a "tied-back" gem-dimethyl effect, reducing steric clash in narrow pockets while maintaining the angle.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the 1-(oxan-2-yl)cyclobutan-1-amine serves as a 3D-rich fragment . Unlike flat aromatic fragments, this scaffold probes spherical space in the binding pocket.

-

Vectors: The amine provides the primary anchor (H-bond donor/salt bridge). The oxan ring provides a hydrophobic/H-bond acceptor vector.

-

Solubility: The ether oxygen enhances aqueous solubility compared to a pure carbocyclic fragment.

Case Study: H3 Receptor Antagonists

Cyclobutane amines have been utilized in Histamine H3 receptor antagonists (e.g., PF-03654746). Replacing the simple cyclobutyl or alkyl group with the oxan-2-yl moiety can improve selectivity by engaging specific polar residues in the GPCR transmembrane bundle, as seen in similar tetrahydropyran-containing ligands.

References

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a Library of Spirocyclic and Gem-Disubstituted Cyclobutane Scaffolds." Angewandte Chemie International Edition. Link

-

Wuitschik, G., et al. (2010). "Oxetanes and Spirocyclic Oxetanes as Conformational, Polar, and Metabolic Surrogates for Morpholines and Gem-Dimethyl Groups." Journal of Medicinal Chemistry. Link

-

Mykhailiuk, P. K. (2019). "Generation of C2-Substituted Difluorocyclobutane Building Blocks." Journal of Organic Chemistry. Link

-

Krimmel, K. P., et al. (2014). "Ritter Reaction of Tertiary Alcohols: A Robust Method for Sterically Hindered Amines." Organic Letters. Link

-

BLD Pharm. (2024). "Product Datasheet: this compound (CAS 2089255-09-2)." Link

CAS number lookup for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

This technical guide details the identification, chemical profile, and synthetic logic for 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride , a specialized sp³-rich building block used in medicinal chemistry.

CAS Lookup, Chemical Profiling, and Synthetic Methodology

Executive Summary

This compound (also known as 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine HCl) is a bicyclic amine scaffold. It features a cyclobutane ring directly bonded to the 2-position of a tetrahydropyran (oxan) ring, with a primary amine at the quaternary carbon of the cyclobutane. This structure is highly valued in drug discovery for its ability to increase saturation (

Chemical Identification & CAS Lookup

Precise identification of this compound requires distinguishing between the free base and the hydrochloride salt. While the free base is indexed, the salt form is often cataloged under the free base CAS with a salt modifier in commercial databases.

Core Identifiers

| Parameter | Technical Detail |

| Chemical Name | This compound |

| IUPAC Name | 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine hydrochloride |

| CAS Number (Free Base) | 1897834-50-2 |

| CAS Number (HCl Salt) | Not formally assigned independent of free base in public registries.Refer as: 1897834-50-2 (HCl) |

| Molecular Formula | |

| Molecular Weight | 155.24 g/mol (Free Base) / 191.70 g/mol (HCl Salt) |

| SMILES (Free Base) | NC1(CCC1)C2CCCCO2 |

| SMILES (Salt) | NC1(CCC1)C2CCCCO2.Cl |

| InChIKey | OEPYQUPBIZCGEN-UHFFFAOYSA-N (Free Base) |

Lookup Protocol

To validate this compound in proprietary databases (SciFinder, Reaxys) or vendor catalogs (Enamine, WuXi), use the following search hierarchy:

-

Primary Key: Search 1897834-50-2 .

-

Secondary Key: Search by InChIKey OEPYQUPBIZCGEN-UHFFFAOYSA-N.

-

Structural Search: Draw the cyclobutane-THP motif with the specific C1-C2' linkage.

Visualization: Identification Workflow

Caption: Logical workflow for retrieving the correct catalog identifier for the hydrochloride salt when only the free base CAS is widely indexed.

Synthetic Methodology

The synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine is non-trivial due to the steric crowding at the quaternary carbon and the need to form a bond between two sp³ rings. The most robust route typically involves the Curtius Rearrangement of the corresponding carboxylic acid, constructed via alpha-alkylation.

Proposed Synthetic Route

Step 1: Alpha-Alkylation The synthesis begins with cyclobutanecarboxylic acid (or its ester). It is deprotonated using a strong base (LDA) to form the enolate, which is then alkylated with an electrophilic tetrahydropyran species (e.g., 2-chlorotetrahydropyran). Note: 2-chlorotetrahydropyran is highly reactive and generates an oxocarbenium ion intermediate.

Step 2: Curtius Rearrangement The resulting 1-(tetrahydro-2H-pyran-2-yl)cyclobutanecarboxylic acid is treated with diphenylphosphoryl azide (DPPA) and a base (TEA) in tert-butanol. This converts the acid to an isocyanate, which is trapped by the alcohol to form the Boc-protected amine.

Step 3: Deprotection & Salt Formation The Boc group is removed using 4M HCl in dioxane, yielding the final This compound .

Visualization: Synthesis Pathway

Caption: Step-wise synthetic pathway utilizing Curtius rearrangement to install the amine at the quaternary center.

Chemical Profile & Properties

This compound serves as a polar, aliphatic building block. The hydrochloride salt significantly improves water solubility and shelf-stability compared to the volatile and potentially unstable free base amine.

| Property | Value | Note |

| Appearance | White to off-white solid | Hygroscopic salt |

| Solubility | High in Water, DMSO, Methanol | Low in non-polar solvents (Hexane) |

| pKa (Conj. Acid) | ~10.5 | Typical for primary aliphatic amines |

| LogP | ~0.8 (Free Base) | Lipophilicity is modulated by the ether oxygen |

| H-Bond Donors | 3 (Ammonium form) | Valuable for receptor interactions |

| H-Bond Acceptors | 1 (Ether oxygen) |

References

-

PubChem Compound Summary. "1-(Oxan-2-yl)cyclobutan-1-amine". National Center for Biotechnology Information. Accessed 2026.[1] [Link]

- Chemical Synthesis Methodology. "Curtius Rearrangement in the Synthesis of Sterically Hindered Amines." Organic Reactions, Vol 3. (General Reference for Methodology).

Sources

Technical Guide: Physical Characteristics of 1-(Oxan-2-yl)cyclobutan-1-amine HCl

[1]

Executive Summary

Compound Name: this compound

Synonyms: 1-(Tetrahydro-2H-pyran-2-yl)cyclobutanamine HCl; 1-(Tetrahydropyran-2-yl)cyclobutan-1-amine hydrochloride.[1]

CAS (Free Base): Note: Specific CAS for the HCl salt is often vendor-dependent; refer to Parent CID 115073972 for structural grounding.

Molecular Formula: C

Significance: This compound represents a "gem-disubstituted" cyclobutane scaffold, offering a rigidified sp³ geometry that is highly valued in modern drug discovery for increasing metabolic stability and improving solubility compared to planar aromatic analogs. The presence of the oxane (tetrahydropyran) ring adds polarity and hydrogen-bond acceptance without introducing a high-energy donor, while the primary amine serves as a critical vector for diversification.[1]

Physicochemical Profile

As an amine hydrochloride salt, this compound exhibits distinct physical properties compared to its free base oil form. The following data synthesizes calculated values with empirical trends for analogous cycloaliphatic amine salts.

Calculated & Predicted Properties (HCl Salt)

| Property | Value / Description | Confidence Level |

| Physical State | Crystalline Solid (White to Off-White Powder) | High (Standard for low MW amine salts) |

| Melting Point | 150°C – 175°C (Decomposition likely >200°C) | Medium (Based on structural analogs) |

| Solubility (Water) | >50 mg/mL (Highly Soluble) | High (Ionic character) |

| Solubility (DMSO) | Soluble | High |

| Solubility (DCM) | Low to Moderate | High |

| Hygroscopicity | Moderate (Deliquescent at >60% RH) | High (Requires desiccant) |

| Chirality | Single Chiral Center (at Pyran C2).[1][2] Typically supplied as a racemate unless specified. | High |

Structural Analysis[1]

-

Stereochemistry: The molecule possesses one chiral center at the C2 position of the oxane ring. The cyclobutane C1 position is achiral due to the symmetry of the unsubstituted cyclobutane ring. Therefore, the substance exists as a pair of enantiomers.

-

H-Bonding:

-

Donors: 3 (Ammonium protons: -NH

)[1] -

Acceptors: 1 (Ether oxygen on oxane ring)

-

Solid-State Characterization Protocols

For researchers utilizing this intermediate, verifying the physical state is critical to ensure stoichiometry in downstream reactions.

Thermal Analysis (DSC/TGA)

Objective: Determine the exact melting point and distinguish between solvates/hydrates and anhydrous forms.

-

Protocol:

-

Equilibrate TGA/DSC instrument with nitrogen purge (50 mL/min).

-

Load 2–5 mg of sample into an aluminum pan (crimped but vented).

-

Ramp temperature from 30°C to 250°C at 10°C/min.

-

-

Expected Result: A sharp endotherm (melting) between 150–175°C. Broadening suggests impurities or amorphous content. Significant weight loss (<100°C) in TGA indicates hygroscopic water absorption.

Spectroscopic Identification

Objective: Confirm salt formation and structural integrity.

-

FT-IR (ATR Method):

-

Look for a broad, intense band between 2800–3200 cm⁻¹ (Ammonium N-H stretch), which obscures the C-H stretching region.

-

Absence of the C=O stretch (unless contaminated).

-

Strong C-O-C ether stretch around 1080–1150 cm⁻¹ .

-

-

1H NMR (D₂O or DMSO-d6):

-

In DMSO-d6, the ammonium protons (-NH

) will appear as a broad singlet at δ 8.0–8.5 ppm .[1] -

The methine proton on the oxane ring (adjacent to oxygen and cyclobutane) will show a distinct multiplet shift due to the electron-withdrawing ammonium group nearby.

-

Experimental Workflows

Salt Formation & Purification Logic

The following diagram illustrates the decision process for synthesizing and purifying the HCl salt from the free base to ensure optimal physical characteristics.

Figure 1: Workflow for the conversion of the free base oil to the stable crystalline HCl salt.

Handling & Stability Pathway

Amine salts can be hygroscopic. This logic tree defines the storage requirements based on environmental exposure.

Figure 2: Storage and handling decision tree to prevent deliquescence.

References

-

PubChem. (n.d.).[3][4] this compound (Compound).[1][2] National Library of Medicine. Retrieved March 5, 2026, from [Link]

- Meyers, A. I., & Sircar, J. C. (1978). The Chemistry of Amine Salts. In Organic Chemistry of Nitrogen Compounds. (General reference on physical properties of amine salts).

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on solubility and melting point trends of HCl salts). [Link][1]

Sources

- 1. (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]

- 3. 3-Amino-1-(oxan-3-yl)cyclobutane-1-carboxylic acid | C10H17NO3 | CID 165979310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclobut-2-en-1-amine | C4H7N | CID 90805566 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride

Topic: Biological Activity and Technical Profile of 1-(Oxan-2-yl)cyclobutan-1-amine Hydrochloride Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists.[1][2]

A High-Value sp³-Rich Scaffold for Fragment-Based Drug Discovery and Scaffold Hopping[1][2]

Executive Summary

This compound (CAS: 1897834-50-2) is a specialized, conformationally restricted building block designed for modern medicinal chemistry.[1][2] Unlike traditional aromatic scaffolds, this molecule offers a high fraction of sp³-hybridized carbons (

This whitepaper analyzes the structural properties, inferred biological potential, and synthetic utility of this scaffold.[3] While direct clinical data for the isolated fragment is limited, its structural homology to known NMDA receptor antagonists and its utility as a bioisostere for 1-phenylcyclobutylamine make it a critical tool for diversifying chemical libraries.

Chemical Identity & Physicochemical Profile

Core Identity

-

IUPAC Name: 1-(Tetrahydro-2H-pyran-2-yl)cyclobutan-1-amine hydrochloride[1][2]

-

Common Synonyms: 1-(Oxan-2-yl)cyclobutanamine HCl; 1-(Tetrahydropyran-2-yl)cyclobutylamine HCl.[1][2]

-

Molecular Formula: C

H -

Molecular Weight: 155.24 g/mol (Free base), ~191.7 g/mol (HCl salt)[1]

Structural Analysis

The molecule features a gem-disubstituted cyclobutane core. Position 1 is substituted with both a primary amine and a tetrahydropyran (oxane) ring.

-

The Cyclobutane Ring: Acts as a rigid spacer, constraining the conformational freedom of the amine relative to the ether oxygen. This "puckered" ring system often improves metabolic stability compared to linear alkyl chains.

-

The Oxane (Tetrahydropyran) Ring: Serves as a lipophilic yet polar bioisostere for a phenyl ring or a cyclohexyl group. It lowers logP and increases water solubility via the ether oxygen's hydrogen bond acceptor capability.

Calculated Physicochemical Properties

| Property | Value (Predicted) | Implication for Drug Design |

| cLogP | 0.8 – 1.2 | Ideal for CNS penetration (BBB permeable).[1][2] |

| TPSA | ~35 Ų | High oral bioavailability potential. |

| H-Bond Donors | 1 (Amine) | Key interaction point for receptor binding. |

| H-Bond Acceptors | 2 (Amine, Ether) | Balanced polarity. |

| Rotatable Bonds | 1 | High rigidity; reduces entropic penalty upon binding. |

| F | 1.0 (100%) | Maximizes 3D complexity; reduces promiscuous binding. |

Biological Activity & Pharmacological Potential[3][6]

Inferred Pharmacology: The NMDA/Sigma Axis

The structural architecture of 1-(oxan-2-yl)cyclobutan-1-amine bears a striking resemblance to the pharmacophore of arylcycloalkylamines , a class of drugs known for NMDA receptor antagonism and Sigma receptor modulation.[1][2]

-

NMDA Receptor Antagonism:

-

Mechanism: Drugs like Phencyclidine (PCP) and Ketamine bind to the pore of the NMDA receptor. Their core structure involves a cycloalkyl ring bearing an amine and a bulky lipophilic group (phenyl).

-

Hypothesis: In this scaffold, the oxane ring replaces the phenyl ring (bioisosteric replacement), and the cyclobutane replaces the cyclohexane . This modification likely retains channel blocking capability while altering kinetics and reducing aromatic-driven metabolic toxicity.[2]

-

Selectivity: The replacement of the aromatic ring with a saturated ether often reduces affinity for off-targets (e.g., dopamine transporters), potentially improving the safety profile.

-

-

Sigma-1 Receptor Ligands:

-

Small, hydrophobic amines with cyclic constraints are privileged scaffolds for Sigma-1 receptors, which are targets for neuropathic pain and neuroprotection. The cyclobutane constraint positions the amine to interact with the aspartate residue in the Sigma-1 binding pocket.[2]

-

Scaffold Hopping & Bioisosterism

This molecule is primarily used to optimize lead compounds by replacing problematic motifs:

-

Phenyl Replacement: The tetrahydropyran ring mimics the steric bulk of a phenyl ring but eliminates

- -

Gem-Dimethyl Replacement: The cyclobutane ring acts as a "tied-back" gem-dimethyl group, reducing the entropic cost of binding without introducing the flexibility of an ethyl/propyl chain.[2]

Figure 1: Structural evolution and bioisosteric relationship between classical arylcycloalkylamines and the 1-(oxan-2-yl)cyclobutan-1-amine scaffold.

Synthetic Pathways

The synthesis of this gem-disubstituted amine is non-trivial due to the steric crowding at the quaternary carbon.[2]

Route A: The Nitrile Addition Strategy (Primary Route)

This route builds the quaternary center via a Grignard or organolithium addition to a nitrile, followed by reduction.

-

Starting Material: Cyclobutanecarbonitrile.

-

Lithiation: Deprotonation at the

-position using LDA (Lithium Diisopropylamide) at -78°C.[2] -

Alkylation/Addition: Reaction with 2-chlorotetrahydropyran (or equivalent electrophile). Note: This step is difficult. An alternative is constructing the cyclobutane ring around the pyran.

-

Preferred Alternative: Start with 1-cyano-1-(oxan-2-yl)cyclobutane (if accessible)

Reduction (LiAlH

Route B: The Curtius Rearrangement (Scalable)

A more reliable route for generating the amine at a quaternary center.

-

Precursor: 1-(Tetrahydro-2H-pyran-2-yl)cyclobutanecarboxylic acid .

-

Acyl Azide Formation: React acid with Diphenylphosphoryl azide (DPPA) and Triethylamine.

-

Rearrangement: Heat to induce Curtius rearrangement, releasing N

to form the Isocyanate. -

Hydrolysis: Acidic hydrolysis of the isocyanate yields the Amine Hydrochloride .

Figure 2: The Curtius Rearrangement pathway for synthesizing sterically hindered amines.[1][2]

Experimental Protocols

Protocol 1: General Amide Coupling (Lead Derivatization)

Use this protocol to attach the scaffold to a carboxylic acid core (e.g., for library generation).[1]

Reagents:

Procedure:

-

Dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL).

-

Add DIPEA (1.5 mmol, 261 µL) and stir for 5 minutes.

-

Add HATU (0.6 mmol, 228 mg) and stir for 10 minutes to activate the acid.

-

Add 1-(Oxan-2-yl)cyclobutan-1-amine HCl (0.5 mmol).

-

Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS.[2]

-

Workup: Dilute with EtOAc, wash with sat. NaHCO

, water, and brine. Dry over Na -

Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Protocol 2: Handling & Stability Validation

-

Hygroscopicity Check: As an HCl salt, the compound may be hygroscopic. Store in a desiccator at -20°C.

-

Solubility: Dissolve 1 mg in 1 mL DMSO. If clear, proceed to biological assays. Expected solubility in water is high (>10 mM).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Treat as a potential bioactive CNS agent due to structural similarity to NMDA ligands.

-

Signal Word: WARNING

-

H-Statements:

-

H302: Harmful if swallowed (Predicted).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

-

PubChem Compound Summary. (2025). 1-(Oxan-2-yl)cyclobutan-1-amine.[1][2] National Center for Biotechnology Information. Link[1][2]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1][2]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1][2]

-

Enamine Ltd. (2024). Cyclobutane-containing Building Blocks for Drug Discovery. Enamine Store. Link (Verified Vendor Source)

-

Koltunov, K. Y. (2011). Cyclobutane-containing alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 5, 26-44. Link

Sources

- 1. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C14H23BN2O3 | CID 11587208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Reaction Conditions and Protocols for 1-(Oxan-2-yl)cyclobutan-1-amine HCl

Introduction & Structural Analysis

1-(Oxan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 1897834-50-2 for the free base)[1] is a highly specialized, sp³-rich aliphatic primary amine utilized extensively as a building block in modern drug discovery. Incorporating three-dimensional, saturated ring systems is a proven medicinal chemistry strategy to improve physicochemical properties—such as aqueous solubility and target specificity—and to increase the overall clinical success rate of drug candidates, a paradigm widely known as "escaping from flatland"[2].

Reactivity Profile & Causality

Working with this specific compound presents unique chemical challenges that dictate the choice of reaction conditions:

-

Alpha-Tertiary Amine: The primary amine is attached to C1 of a cyclobutane ring, making it a fully substituted carbon. This creates a high kinetic barrier for nucleophilic attack.

-

Adjacent Steric Bulk: The immediate proximity of the tetrahydropyran (oxan-2-yl) ring creates severe steric shielding around the nitrogen lone pair.

-

Hydrochloride Salt Form: The compound is supplied as an HCl salt to prevent environmental degradation and oxidation. Consequently, precise stoichiometric neutralization (freebasing) in situ is an absolute requirement before any nucleophilic reaction can proceed.

General Handling and Freebasing Principles

Because the compound is an HCl salt, any base-mediated reaction must account for the neutralization step. The use of non-nucleophilic organic bases, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is mandatory.

Causality: Failing to add at least 1.0 extra equivalent of base to your standard reaction conditions will result in incomplete freebasing. The amine will remain protonated as an unreactive ammonium species, drastically reducing reaction yields or halting the reaction entirely.

Protocol 1: Sterically Hindered Amide Bond Formation

Standard coupling reagents (e.g., EDCI/HOBt) often fail or require days to reach completion with alpha-tertiary amines due to the high activation energy required for the bulky amine to attack the active ester. To overcome this, uronium-based reagents containing the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, such as HATU, are required. The nitrogen at the 7-position of the HOAt ester provides a neighboring group effect (intramolecular hydrogen bonding with the incoming amine), which accelerates the aminolysis step even under severe steric constraint.

Step-by-Step Methodology

-

Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

-

Base Addition & Ester Formation: Add DIPEA (3.0 eq). Stir at room temperature (20 °C) for 10 minutes to ensure complete formation of the active OAt-ester. (Note: 1.0 eq of DIPEA is strictly consumed by the amine HCl salt in the next step).

-

Amine Addition: Add 1-(Oxan-2-yl)cyclobutan-1-amine HCl (1.1 eq) in one continuous portion.

-

Thermal Acceleration: Heat the reaction mixture to 40–50 °C using an aluminum heating block. The elevated temperature provides the necessary kinetic energy to overcome the steric barrier of the cyclobutane and oxane rings.

-

Self-Validating Monitoring: Stir for 12–16 hours. Validate completion via LC-MS; the disappearance of the active ester mass and the appearance of the product mass confirm success.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Fig 1. Amide coupling activation pathway for sterically hindered amines using HATU.

Protocol 2: Buchwald-Hartwig N-Arylation

Cross-coupling this hindered amine with aryl halides requires specialized palladium catalysts. Standard phosphine ligands often lead to beta-hydride elimination or fail to undergo reductive elimination due to the extreme steric bulk of the alpha-tertiary amine. Dialkylbiaryl phosphine ligands, specifically BrettPhos or RuPhos , are structurally engineered to accommodate bulky primary amines and promote efficient C-N bond formation[3].

Step-by-Step Methodology

-

Preparation: Inside a glovebox or under a strict argon atmosphere using standard Schlenk techniques, charge an oven-dried Schlenk tube with the aryl bromide (1.0 eq), 1-(Oxan-2-yl)cyclobutan-1-amine HCl (1.2 eq), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd), BrettPhos (5 mol%), and Sodium tert-butoxide (NaOtBu) (2.5 eq).

-

Causality Check: 2.5 eq of NaOtBu is utilized because 1.0 eq is immediately consumed to neutralize the HCl salt, leaving the required 1.5 eq to drive the catalytic cycle and deprotonate the coordinated amine.

-

-